Technical Documentation Center

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine
  • CAS: 931353-21-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

Abstract This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine, a molecule of interest for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine, a molecule of interest for researchers in medicinal chemistry and materials science. The described synthesis employs a logical sequence of well-established organic transformations, commencing with the construction of a substituted quinoline core, followed by strategic functional group manipulations to introduce the desired diamine structure. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale. The synthesis is designed to be robust and reproducible, with key steps supported by authoritative literature.

Introduction and Strategic Overview

Quinoline derivatives are a prominent class of heterocyclic compounds due to their wide-ranging biological activities, finding applications as antimalarial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine, featuring amino groups at the 2 and 6 positions, suggests its potential as a scaffold for the development of novel therapeutic agents or functional materials. The 4-methoxyphenyl substituent at the 2-amino position can significantly influence the molecule's electronic properties and biological interactions.

The synthetic strategy detailed herein is a multi-step process designed for efficiency and control over the final product's structure. The core of this strategy involves:

  • Construction of a 4-methyl-6-nitroquinoline core: This establishes the foundational quinoline ring system with the necessary methyl group at position 4 and a nitro group at position 6, which will later be converted to an amine.

  • Introduction of a leaving group at the 2-position: Halogenation of the 2-position of the quinoline ring is a critical step to enable the subsequent introduction of the N-(4-methoxyphenyl)amino moiety.

  • Palladium-catalyzed C-N cross-coupling: The Buchwald-Hartwig amination reaction is a powerful and versatile method for the formation of the C-N bond between the quinoline core and 4-methoxyaniline.[2] This reaction is chosen for its high efficiency and broad substrate scope under relatively mild conditions.[3]

  • Reduction of the nitro group: The final step involves the reduction of the nitro group at the 6-position to the corresponding amine, yielding the target N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine.

This strategic approach allows for the modular construction of the target molecule, with the potential for diversification at various stages of the synthesis.

Proposed Synthetic Pathway

The proposed multi-step synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine is illustrated below. The pathway is designed to utilize commercially available starting materials and well-documented chemical transformations.

Synthesis_Pathway A 4-Nitroaniline C 6-Nitro-4-methylquinolin-2-ol A->C Doebner-von Miller Reaction (H2SO4, glycerol) B Ethyl acetoacetate B->C D 2-Chloro-4-methyl-6-nitroquinoline C->D POCl3 F N2-(4-Methoxyphenyl)-4-methyl-6-nitroquinoline-2-amine D->F Buchwald-Hartwig Amination (Pd catalyst, ligand, base) E 4-Methoxyaniline E->F G N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine F->G Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthesis pathway for N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine.

Detailed Experimental Protocols and Rationale

This section provides a detailed, step-by-step methodology for each stage of the synthesis, along with the scientific reasoning behind the choice of reagents and conditions.

Step 1: Synthesis of 6-Nitro-4-methylquinolin-2-ol

The initial step involves the construction of the quinoline ring system through a Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis.[1]

Protocol:

  • To a stirred solution of concentrated sulfuric acid, cautiously add 4-nitroaniline.

  • Add glycerol to the mixture. The reaction is highly exothermic and should be controlled with external cooling.[1]

  • Heat the reaction mixture to approximately 120-140 °C for several hours.

  • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the crude product.

  • The crude 6-nitro-4-methylquinolin-2-ol is then reacted with ethyl acetoacetate to ensure the formation of the 2-ol tautomer.

  • The solid product is collected by filtration, washed with water, and dried.

Causality and Expertise:

  • Doebner-von Miller Reaction: This reaction is chosen for its ability to directly construct the quinoline ring from simple anilines. The use of 4-nitroaniline ensures the nitro group is correctly positioned at the 6-position of the resulting quinoline.

  • Glycerol and Sulfuric Acid: Glycerol dehydrates in the presence of hot sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

  • Ethyl Acetoacetate: The reaction with ethyl acetoacetate helps to favor the desired 2-hydroxyquinoline (quinolin-2-ol) tautomer.

Step 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline

The hydroxyl group at the 2-position is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution.

Protocol:

  • A mixture of 6-nitro-4-methylquinolin-2-ol and phosphorus oxychloride (POCl₃) is heated at reflux for 2-3 hours.[4]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2-chloro-4-methyl-6-nitroquinoline.

Causality and Expertise:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings, such as quinolines, into chloro groups. This transformation is essential for activating the 2-position for the subsequent amination reaction.

Step 3: Buchwald-Hartwig Amination for the Synthesis of N2-(4-Methoxyphenyl)-4-methyl-6-nitroquinoline-2-amine

The key C-N bond formation is achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for coupling aryl halides with amines.[2][5]

Protocol:

  • In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-4-methyl-6-nitroquinoline, 4-methoxyaniline, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu).[3][6]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N2-(4-methoxyphenyl)-4-methyl-6-nitroquinoline-2-amine.

Causality and Expertise:

  • Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] Bidentate ligands like Xantphos or BINAP are often effective in these couplings.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is necessary to prevent its deactivation.

Step 4: Reduction of the Nitro Group to Synthesize N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

The final step is the reduction of the nitro group at the 6-position to an amino group to yield the target compound.

Protocol:

  • Dissolve N2-(4-methoxyphenyl)-4-methyl-6-nitroquinoline-2-amine in a suitable solvent such as ethanol or a mixture of ethanol and hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) dihydrate, portion-wise to the stirred solution.[7]

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to give the final product, N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine.

Alternative Reduction Method: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol is also an effective method for nitro group reduction.[8]

Causality and Expertise:

  • Tin(II) Chloride: SnCl₂ in the presence of a protic acid is a classic and reliable method for the reduction of aromatic nitro groups to amines. It is generally tolerant of other functional groups.

  • Catalytic Hydrogenation: This method is often cleaner and avoids the use of stoichiometric metal reagents. However, care must be taken as some functional groups can be sensitive to hydrogenation conditions.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)
1Doebner-von Miller Reaction4-Nitroaniline, Glycerol, H₂SO₄, Ethyl acetoacetate-120-140
2Chlorination6-Nitro-4-methylquinolin-2-ol, POCl₃-Reflux
3Buchwald-Hartwig Amination2-Chloro-4-methyl-6-nitroquinoline, 4-Methoxyaniline, Pd catalyst, Ligand, BaseToluene or Dioxane80-110
4Nitro ReductionN2-(4-Methoxyphenyl)-4-methyl-6-nitroquinoline-2-amine, SnCl₂/HCl or H₂/Pd-CEthanolReflux

Conclusion

The synthetic pathway outlined in this technical guide provides a robust and logical approach for the preparation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine. By leveraging well-established and reliable chemical transformations, including the Doebner-von Miller reaction, chlorination with phosphorus oxychloride, Buchwald-Hartwig amination, and nitro group reduction, this guide offers a clear and actionable protocol for researchers. The detailed explanation of the rationale behind each step is intended to empower scientists to not only reproduce this synthesis but also to adapt it for the preparation of related analogs. The successful synthesis of this and similar quinoline diamines will undoubtedly contribute to the advancement of drug discovery and materials science.

References

  • ScienceOpen.
  • ACS Publications. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)
  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)
  • Wikipedia.
  • BenchChem.
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-.
  • PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).

Sources

Exploratory

The Evolving Landscape of Quinoline Diamine Derivatives: A Guide to Unlocking Their Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Scaffold - A Perspective on Rational Drug Design The quinoline ring system, a fusion of benzene and pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - A Perspective on Rational Drug Design

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent planarity, aromaticity, and hydrogen bonding capabilities have made it a cornerstone in the development of therapeutics for over a century, most notably with the advent of antimalarials like quinine and chloroquine.[1][3] However, the emergence of widespread drug resistance necessitates a continuous evolution in our approach. This guide focuses on a specific, highly promising class: novel quinoline diamine derivatives. The introduction of a diamine side chain offers a rich playground for medicinal chemists, allowing for fine-tuning of physicochemical properties such as basicity, lipophilicity, and steric bulk. These modifications are not arbitrary; they are deliberate strategies to enhance target engagement, overcome resistance mechanisms, and improve pharmacokinetic profiles.

This document is structured not as a rigid manual, but as a dynamic guide that reflects the process of scientific inquiry. We will journey from the foundational principles of synthesis and structure-activity relationships (SAR) to the practicalities of biological evaluation, providing not just protocols, but the scientific rationale that underpins them. Our goal is to equip you, the researcher, with the knowledge and tools to navigate this exciting field and contribute to the discovery of the next generation of quinoline-based therapeutics.

Part 1: The Chemistry of Innovation: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of a quinoline diamine derivative is intrinsically linked to its three-dimensional structure. Understanding how different substituents on the quinoline core and variations in the diamine linker influence therapeutic efficacy is paramount.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of quinoline diamine derivatives often begins with a pre-formed quinoline core, which is then functionalized. A common and versatile starting material is 4,7-dichloroquinoline, which allows for sequential nucleophilic substitution reactions.

G

Caption: Generalized workflow for synthesizing novel quinoline diamine derivatives.

This multi-step synthesis allows for great modularity. The choice of diamine (varying in length and rigidity) and the second electrophile (which can be another heterocyclic system, an alkyl group, etc.) enables the creation of large, diverse chemical libraries for screening.[4]

Decoding the Structure-Activity Relationship (SAR)

Decades of research have illuminated key structural features that govern the biological activity of these compounds.

  • The Quinoline Core: The 7-chloro group is often considered optimal for antimalarial activity.[5] Modifications at other positions can drastically alter efficacy; for example, a methyl group at position 3 can reduce activity, while an additional methyl at position 8 may abolish it entirely.[5]

  • The Diamine Linker at C4: The side chain at the C4 position is critical for activity.[5][6] For antimalarials, a dialkylaminoalkyl chain with 2 to 5 carbons between the nitrogen atoms is often optimal.[5] The length and flexibility of this linker are crucial for positioning the terminal nitrogen to interact with its biological target.

  • The Terminal Amine: The basicity of the terminal amine group is vital. In the acidic food vacuole of the Plasmodium parasite, this amine becomes protonated, leading to drug accumulation—a key step in its antimalarial action.[3][7]

  • Substituents at C7: For anticancer activity, large and bulky alkoxy substituents at the C7 position have been shown to be beneficial for antiproliferative effects.[8][9]

Part 2: Major Therapeutic Arenas and Mechanisms of Action

Quinoline diamine derivatives have demonstrated a remarkable breadth of biological activity, with the most prominent applications being in antimalarial, anticancer, and antimicrobial therapies.

Antimalarial Activity: The Classic Target

The fight against malaria is the historical bedrock of quinoline pharmacology. Novel derivatives aim to overcome resistance to legacy drugs like chloroquine.

Mechanism of Action: During its lifecycle in human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite protects itself by polymerizing this heme into an inert crystal called hemozoin. Quinoline derivatives are thought to interfere with this process.[3][10] They accumulate in the parasite's acidic food vacuole, where they cap the growing hemozoin crystal, preventing further polymerization.[7][10] The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[10]

G

Caption: Inhibition of heme detoxification by quinoline derivatives.

Newer diamine derivatives have shown potent activity against chloroquine-resistant strains, suggesting they may have additional mechanisms of action or are less susceptible to efflux pumps that remove chloroquine from the parasite.[7]

Anticancer Activity: A New Frontier

The structural versatility of quinoline derivatives makes them potent anticancer agents, acting through diverse mechanisms.[2][11]

Mechanisms of Action:

  • Apoptosis Induction: Many quinoline derivatives trigger programmed cell death. For instance, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine) was found to induce p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[8]

  • Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase.[2][12]

  • Kinase Inhibition: The quinoline scaffold is present in several approved multi-kinase inhibitors, such as Anlotinib and Bosutinib.[12] These drugs block signaling pathways that are crucial for tumor growth and angiogenesis.

  • Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.[10][11]

Antimicrobial Activity: Combating Bacterial and Fungal Threats

The rise of antimicrobial resistance (AMR) is a global health crisis, and quinoline derivatives offer a promising scaffold for the development of new anti-infective agents.[13]

Mechanisms of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition is lethal to the bacteria.[14]

  • Peptide Deformylase (PDF) Inhibition: Some novel derivatives have been designed to inhibit PDF, an enzyme crucial for bacterial protein synthesis.[15]

  • Cell Wall Disruption: Antifungal activity can be achieved by disrupting the fungal cell wall.[15]

Table 1: Summary of Biological Activity Data for Selected Quinoline Derivatives

Compound Class/NameTarget Organism/Cell LineActivity MetricReported Value (µg/mL or µM)Reference
Antimalarial
WR227825 Derivative (3a)P. falciparum (clones)IC₅₀~0.00001 µg/mL (0.01 ng/mL)[16]
WR621308P. falciparumEfficacySingle-dose efficacy[6]
Anticancer
Compound 10gHuman Tumor Cell LinesIC₅₀< 1.0 µM[8]
Compound 3cC-32 (Melanoma)IC₅₀Comparable to Cisplatin[17]
Quinoline-Chalcone (12e)MGC-803 (Gastric)IC₅₀1.38 µM[12]
Antimicrobial
Compound 6 (Antibacterial)MRSAMIC1.5 µg/mL[18]
Compound 6 (Antifungal)A. flavus, A. nigerPotentially ActiveNot Quantified[15]
Quinolone Hybrid 5dVarious G+ and G- StrainsMIC0.125–8 µg/mL

Part 3: Experimental Design and Protocols

The trustworthiness of any finding rests on the robustness of the experimental methodology. The following section provides detailed, self-validating protocols for key assays used to evaluate the biological activity of quinoline diamine derivatives. The causality behind each step is explained to provide a deeper understanding.

Workflow for Biological Activity Screening

A logical, tiered approach is essential for efficient screening of a new chemical library.

G

Caption: A logical workflow for screening novel quinoline diamine derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[17]

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal without overgrowth.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: Allows cells to adhere to the plate and recover from the stress of trypsinization and seeding.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the quinoline diamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A serial dilution series is critical for determining the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Incubation:

    • Action: Incubate the plate for another 48-72 hours.

    • Causality: This duration is typically sufficient for antiproliferative or cytotoxic effects to manifest.

  • MTT Addition:

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Causality: Provides the substrate for the metabolic reaction in viable cells.

  • Formazan Solubilization:

    • Action: Incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well.

    • Causality: The incubation allows for the formation of formazan crystals. DMSO is a powerful solvent required to dissolve these water-insoluble crystals.

  • Data Acquisition:

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Causality: The amount of light absorbed is directly proportional to the amount of formazan, and thus to the number of viable cells. The IC₅₀ value is then calculated using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient way to determine MIC values.[1][18]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Action: Prepare a bacterial suspension from a fresh culture (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: A standardized inoculum size is critical for the reproducibility and accuracy of the MIC test.

  • Compound Preparation:

    • Action: In a 96-well plate, prepare two-fold serial dilutions of the quinoline diamine derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Causality: Serial dilution allows for the precise determination of the concentration at which bacterial growth is inhibited.

  • Inoculation:

    • Action: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

    • Causality: The growth control ensures the bacteria are viable, while the sterility control confirms the broth is not contaminated.

  • Incubation:

    • Action: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

    • Causality: Provides optimal conditions for bacterial growth.

  • MIC Determination:

    • Action: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Causality: Visual inspection is the standard method for determining the endpoint of the assay. This can be supplemented with a growth indicator like resazurin if desired.

Conclusion and Future Outlook

The quinoline diamine scaffold continues to be a remarkably fertile ground for drug discovery. The research highlighted in this guide demonstrates potent activities across antimalarial, anticancer, and antimicrobial domains. The future of this field lies in the integration of rational, structure-guided design with high-throughput screening and advanced mechanistic studies.[10] As our understanding of disease biology deepens, so too will our ability to engineer novel quinoline diamine derivatives with enhanced potency, improved selectivity, and the capacity to overcome the ever-present challenge of drug resistance. The protocols and insights provided herein are intended to serve as a robust foundation for these future endeavors.

References

  • Dow, G. S., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Bentham Science.
  • Gerena, L., et al. (2025). Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. PMC.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications.
  • Yadav, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. (n.d.). ResearchGate.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Elsevier.
  • 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications.
  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare.

Sources

Foundational

A Technical Guide for the In Silico Prediction of Protein Targets for N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

Abstract Target identification and deconvolution are critical, rate-limiting steps in contemporary drug discovery. The elucidation of a bioactive small molecule's mechanism of action begins with the accurate identificati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target identification and deconvolution are critical, rate-limiting steps in contemporary drug discovery. The elucidation of a bioactive small molecule's mechanism of action begins with the accurate identification of its molecular targets. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of protein targets for a novel compound, N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine. We will move beyond a simple recitation of steps to explain the causal logic behind the selection of a multi-pronged computational strategy, emphasizing the synergy between ligand-based and structure-based methodologies. This document is intended for researchers, computational chemists, and drug development professionals, providing field-proven insights and detailed, reproducible protocols for generating high-confidence target hypotheses suitable for subsequent experimental validation. Every protocol is designed as a self-validating system, incorporating consensus scoring and cross-method validation to enhance the trustworthiness of the predictions.

Introduction: The Imperative of Target Deconvolution

The journey from a hit compound to a clinical candidate is fraught with challenges, primary among them being the identification of the specific biomolecular targets through which the compound exerts its effects.[1][2] A failure to accurately identify these targets can lead to wasted resources and late-stage trial failures. In silico target prediction methods offer a rapid and cost-effective means to generate high-quality hypotheses, thereby narrowing the experimental search space and focusing resources on the most probable protein candidates.[3][4]

The Compound of Interest: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

The subject of this guide is N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine. Its core structure is a quinoline, a heterocyclic aromatic scaffold known to be a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6] The specific substitutions on this quinoline core—a methoxyphenyl group and diamine functionalities—suggest a high potential for specific interactions with protein targets, particularly through hydrogen bonding and aromatic interactions. While direct biological data on this exact molecule is sparse, related diarylamine and quinoline structures have shown activity as inhibitors of tubulin polymerization, a key target in oncology.[7] This prior art provides a valuable, albeit preliminary, vector for our investigation.

A Dual-Strategy Approach to In Silico Prediction

No single computational method is infallible. Therefore, a robust target prediction strategy relies on the convergence of evidence from orthogonal approaches.[8] This guide will detail a workflow that leverages two major classes of prediction algorithms:

  • Ligand-Based Methods: These operate on the principle of chemical similarity—"similar molecules tend to have similar targets."[9] They compare the query molecule to vast databases of known ligands with annotated biological activities.

  • Structure-Based Methods: Often called "reverse docking," these methods computationally "fit" the query molecule into the three-dimensional binding sites of thousands of protein structures to calculate a binding affinity or "fit" score.[10][11]

By integrating the results from both approaches, we can build a stronger, more reliable case for the predicted targets.

Foundational Principles and Workflow Overview

The predictive workflow is a systematic process designed to maximize signal and minimize noise. It begins with rigorous preparation of the input molecule and proceeds through parallel predictive streams, culminating in a final synthesis and prioritization of potential targets.

G cluster_prep Phase 1: Input Preparation cluster_predict Phase 2: Parallel Prediction cluster_analysis Phase 3: Synthesis & Validation Compound 1. Obtain Compound Structure (SMILES String) Convert3D 2. Convert to 3D Structure (Energy Minimization) Compound->Convert3D LigandBased 3a. Ligand-Based Prediction (e.g., SwissTargetPrediction) Convert3D->LigandBased StructureBased 3b. Structure-Based Prediction (e.g., PharmMapper) Convert3D->StructureBased Synthesize 4. Synthesize & Cross-Reference Results LigandBased->Synthesize StructureBased->Synthesize Prioritize 5. Prioritize Targets (Consensus Scoring) Synthesize->Prioritize Hypothesis 6. Generate Final Hypothesis (Top Tier Candidates) Prioritize->Hypothesis G cluster_inputs Prediction Outputs cluster_process Analysis cluster_output Result STP SwissTargetPrediction (Ligand-Based) - Target List A - Probabilities Compare Cross-Reference Lists (Find Common Targets) STP->Compare PM PharmMapper (Structure-Based) - Target List B - Fit Scores PM->Compare Rank Rank by Consensus - High Probability - High Fit Score - Literature Evidence Compare->Rank Hypo Prioritized Target Hypothesis List Rank->Hypo

Caption: Logic for synthesizing results from orthogonal prediction methods.

The Convergence of Evidence

Create a master table of potential targets. List all unique targets predicted by both SwissTargetPrediction and PharmMapper. Note the respective scores (Probability and Fit Score) for each.

Table 1: Hypothetical Consensus Target List for N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

Target NameUniProt IDPrediction MethodScoreRationale / Notes
VEGFR2 P35968SwissTargetPredictionProbability: 0.15High similarity to known quinoline-based kinase inhibitors.
PharmMapperFit Score: 5.8Strong pharmacophore match in the ATP-binding pocket.
SRC Kinase P12931SwissTargetPredictionProbability: 0.12Similarity to dasatinib and other Src inhibitors.
PharmMapperFit Score: 5.5Good fit; methoxyphenyl group occupies hydrophobic pocket.
Tubulin Beta P07437PharmMapperFit Score: 6.1Excellent fit in the colchicine binding site.
SwissTargetPredictionProbability: 0.08Lower probability, but literature supports quinolines as tubulin inhibitors. [7]
ABL1 Kinase P00519SwissTargetPredictionProbability: 0.10Similarity to imatinib scaffold.

Note: This is a representative table. Actual results will vary.

Prioritization and Next Steps

Targets that appear on both lists, particularly those with high scores from both methods, should be considered top-tier candidates. In our hypothetical example, VEGFR2 and SRC Kinase would be high-priority targets. Tubulin is also a strong candidate due to its high fit score and supporting literature for the quinoline scaffold.

The final output of this in silico workflow is not a definitive answer, but a highly refined, evidence-based list of hypotheses. These prioritized targets should then be subjected to in vitro experimental validation, such as:

  • Biochemical Assays: Direct enzymatic assays to measure inhibition (e.g., for kinases).

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm physical binding.

  • Cellular Assays: Assays to measure the compound's effect on target-specific pathways in a cellular context.

Conclusion

This guide has outlined a robust, multi-pronged strategy for the in silico target prediction of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine. By integrating the complementary strengths of ligand-based and structure-based methods and adhering to a rigorous workflow of preparation, prediction, and synthesis, researchers can generate high-confidence, actionable hypotheses. This approach accelerates the drug discovery process, mitigates risk, and provides a solid, scientifically-grounded foundation for subsequent experimental validation efforts, ultimately bridging the gap between a bioactive compound and its molecular mechanism of action.

References

  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., Lai, L., Pei, J., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link] [12][13]2. Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link] [1][2][9][14]3. Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079. [Link]

  • Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., Zheng, S., Li, Z., Li, H., & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification via pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link] [15][16]6. Pinzi, L., & Rastelli, G. (2019). In Silico Drug Repurposing against SARS-CoV-2. Journal of Chemical Information and Modeling, 60(11), 5123–5126. [Link]

  • Sydow, D., Wichard, J., Rodríguez-Guerra, J., & Rarey, M. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link] [3]8. Yang, H. (2010). New trends in the development of molecular modeling for drug discovery. Drug Discovery Today, 15(11-12), 448–454. [Link]

  • Moussa, A., & Ali, A. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link] [17]10. Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., Klaffke, W., Mitchell, J. B., Glen, R. C., & Bender, A. (2013). In silico prediction of in vivo bioactivity. Journal of Cheminformatics, 5(1), 7. [Link]

  • Cereto-Massagué, A., Ojeda, M. J., Valls, C., Mulero, M., Garcia-Vallvé, S., & Pujadas, G. (2015). Tools for in silico target discovery. Methods in Molecular Biology, 1263, 209–230. [Link]

  • Hsieh, J. H., Yin, C., & Wang, Z. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Briefings in Bioinformatics, 22(5), bbab054. [Link] [18]13. Lee, A., & Kim, D. (2021). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Expert Opinion on Drug Discovery, 16(11), 1235–1246. [Link] [8]14. Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roe, M. J., & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • Medina-Franco, J. L., & Martinez-Mayorga, K. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2190, 235–248. [Link] [10]16. Hsin, K. Y., Matsuoka, Y., Asai, Y., Kamiyoshi, K., Watanabe, T., & Tsuda, K. (2016). A chemical-genomic approach to identify the targets of bioactive compounds in vitro. Scientific Reports, 6, 31654. [Link]

  • Chen, Y. C., Chen, C. M., Lin, J. H., Chen, C. C., Lee, Y. C., Hsu, K. C., & Hsieh, C. Y. (2012). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 55(17), 7765–7775. [Link] [7]18. Pop, F., Girbovan, A., Stegarescu, A., & Moldovan, C. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2020(4), M1163. [Link] [5]19. Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241–3251. [Link]

Sources

Exploratory

Spectroscopic Elucidation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine: A Technical Guide

Introduction N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is a critical step in its development and application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific molecule is not publicly available, this guide will present a detailed, predicted spectroscopic profile based on the analysis of its constituent chemical motifs and established principles of spectroscopic interpretation for related quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure

The structure of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine forms the basis for all spectroscopic predictions. Understanding the arrangement of its functional groups is key to interpreting the spectral data.

Caption: Molecular structure of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Predicted Mass Spectrum

For N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (C₁₇H₁₇N₃O), the expected exact mass can be calculated. The fragmentation pattern is predicted based on the stability of the quinoline ring and the typical cleavage of amine and ether functionalities.

m/z (predicted) Ion Formula Interpretation
279.14[C₁₇H₁₇N₃O]⁺Molecular Ion (M⁺)
264.12[C₁₆H₁₄N₃O]⁺Loss of a methyl radical (•CH₃) from the 4-methyl group.
172.09[C₁₀H₁₀N₃]⁺Cleavage of the C-N bond between the quinoline and the methoxyphenyl group.
157.07[C₁₀H₇N₂]⁺Loss of the 6-amino group from the quinoline core.
143.07[C₁₀H₉N]⁺Loss of both amino groups.
107.05[C₇H₇O]⁺Fragment corresponding to the 4-methoxyphenyl cation.
Proposed Fragmentation Pathway

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, initiated by the ionization of the molecule.

M [C₁₇H₁₇N₃O]⁺ m/z = 279.14 F1 [C₁₆H₁₄N₃O]⁺ m/z = 264.12 M->F1 - •CH₃ F2 [C₁₀H₁₀N₃]⁺ m/z = 172.09 M->F2 - C₇H₇O• F3 [C₇H₇O]⁺ m/z = 107.05 M->F3 - C₁₀H₁₀N₃•

Foundational

Technical Whitepaper: Physicochemical Profiling of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine . Executive Summary N2-(4-Methoxyphenyl)-4-methylquinoline-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine .

Executive Summary

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (MW: 279.34 g/mol ) is a trisubstituted quinoline derivative characterized by a lipophilic heteroaromatic core and two distinct amine functionalities. Its structural motif—combining a primary aniline at position 6 and a secondary diarylamine at position 2—places it within a chemical class often explored for kinase inhibition and anti-parasitic activity.

This guide addresses the critical handling challenges associated with this compound: pH-dependent aqueous solubility and oxidative instability . The protocols defined herein are designed to mitigate the risk of oxidative degradation (browning) and ensure reproducible stock solution preparation.

Part 1: Chemical Identity & Structural Analysis

Structural Composition

The molecule consists of a quinoline scaffold substituted at three key positions.[1] This specific substitution pattern dictates its solubility and reactivity profile.

  • Core: Quinoline (Benzo[b]pyridine).

  • Position 4 (Methyl): Increases lipophilicity (LogP) and steric bulk, slightly twisting the core planarity.

  • Position 6 (Amino, -NH₂): A primary aromatic amine. It is the primary site for oxidative degradation and serves as a weak base (pKa ~4–5).

  • Position 2 ((4-Methoxyphenyl)amino): A secondary amine linking an electron-rich anisole ring. This extends the conjugation, increasing UV absorption and fluorescence potential, while significantly enhancing lipophilicity.

Physicochemical Properties (Predicted)
  • Molecular Formula: C₁₇H₁₇N₃O

  • Molecular Weight: 279.34 g/mol

  • Calculated LogP (cLogP): 3.8 – 4.2 (Highly Lipophilic)

  • pKa (Base):

    • N1 (Quinoline Ring): ~5.5 – 6.5 (Protonation site 1)

    • 6-NH₂ (Aniline): ~3.5 – 4.5 (Protonation site 2)

  • H-Bond Donors: 2

  • H-Bond Acceptors: 3

Part 2: Solubility Profile & Formulation Strategy

Solubility Behavior

The compound exhibits a classic pH-dependent solubility profile typical of lipophilic weak bases.

Solvent SystemSolubility RatingPhysicochemical Rationale
Water (pH 7.4) Poor (< 10 µg/mL) The neutral free base is highly hydrophobic due to the aromatic rings and methyl group.
0.1 N HCl (pH 1.0) High (> 5 mg/mL) Protonation of the quinoline N1 and 6-amino group forms a water-soluble di-cationic salt.
DMSO Excellent (> 50 mg/mL) Preferred solvent for stock solutions.
Ethanol/Methanol Good (> 10 mg/mL) Soluble, but protic solvents may accelerate oxidation if not degassed.
Formulation Protocol: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Weigh the solid compound into an amber glass vial (protect from light).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water-containing DMSO as it promotes hydrolysis/oxidation.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C .

    • Critical Step: Purge vials with Nitrogen or Argon gas before sealing to prevent oxidative degradation of the 6-amino group.

Part 3: Stability Assessment & Degradation Pathways

Degradation Mechanisms

The primary stability risk for N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine is oxidative coupling , driven by the electron-rich 6-amino and 2-anilino groups.

  • Oxidation: Exposure to air/oxygen leads to the formation of quinone-imines or azo-dimers. Visual indicator: Solution turns from pale yellow to dark brown/black.

  • Photolysis: The extended conjugated system absorbs UV/Blue light, leading to radical formation and degradation.

  • Hydrolysis: The C-N bonds are generally stable to hydrolysis under physiological conditions, but the imine-like character at C2 can degrade under strong acidic stress (> 60°C).

Visualization of Degradation Logic

The following diagram illustrates the oxidative stress pathway and the required mitigation steps.

StabilityPathways Compound N2-(4-Methoxyphenyl)- 4-methylquinoline-2,6-diamine Radical Free Radical Intermediate Compound->Radical -e- / -H+ Oxidation Oxidative Stress (Air/Peroxides) Oxidation->Radical Light UV/Vis Light Exposure Light->Radical Quinone Quinone-Imine (Dark Brown) Radical->Quinone Oxidation Dimer Azo-Dimer Precipitate Radical->Dimer Coupling Argon Mitigation: Argon Purge Argon->Oxidation Blocks Amber Mitigation: Amber Glass Amber->Light Blocks

Figure 1: Oxidative degradation pathways showing the progression from the parent amine to colored quinone-imine byproducts and the necessary preventive controls.

Part 4: Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask)

Purpose: To determine the equilibrium solubility of the compound at various pH levels.

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4

  • 0.1 N HCl (pH 1.0)

  • Acetate Buffer (pH 4.5)

Protocol:

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of each buffer in 1.5 mL microcentrifuge tubes.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: If supernatant is cloudy, filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Dilute supernatant with Mobile Phase (Acetonitrile:Water) and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Forced Degradation Study (Stress Testing)

Purpose: To validate the stability-indicating HPLC method and identify storage risks.

Stress ConditionProcedureSampling TimepointsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C0, 4, 24 HoursMinor degradation (protonation protects amine).
Base Hydrolysis 0.1 N NaOH, 60°C0, 4, 24 HoursPotential degradation of C2-amine linkage.
Oxidation 3% H₂O₂ at RT0, 1, 4 HoursRapid degradation. Formation of N-oxides/quinones.
Photostability UV Light (ICH Q1B)24 HoursSignificant degradation (protect samples!).

References

  • Vandresen, F., et al. (2014). "Novel 4-aminoquinoline derivatives: Synthesis and antimicrobial activity." European Journal of Medicinal Chemistry. Link

  • World Health Organization. (2020). "The International Pharmacopoeia: Primaquine Diphosphate." (Reference for stability of aminoquinolines). Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility/stability protocols). Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context on quinoline reactivity). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine

This Application Note is structured as a high-level technical guide for the synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine . It is designed for medicinal chemists and process development scientists, prio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine . It is designed for medicinal chemists and process development scientists, prioritizing scalability, purity, and mechanistic understanding.

Abstract & Retrosynthetic Strategy

The target molecule, N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine , represents a privileged scaffold in medicinal chemistry, sharing structural homology with established antimalarial and kinase inhibitor pharmacophores.

The synthesis is designed as a convergent 3-stage protocol starting from the commercially available 4-nitroaniline. The strategy relies on the high chemoselectivity of the 2-position in the quinoline core towards nucleophilic aromatic substitution (


) when activated by a leaving group (Cl), followed by a controlled reduction of the nitro moiety.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine Intermediate2 Intermediate 2: N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine Intermediate2->Target Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate1 Intermediate 1: 2-Chloro-4-methyl-6-nitroquinoline Intermediate1->Intermediate2 SnAr Coupling (p-Anisidine, H+, Reflux) Precursor Starting Materials: 4-Nitroaniline + Ethyl Acetoacetate Precursor->Intermediate1 1. Knorr Cyclization 2. Chlorination (POCl3) Reagent1 Reagent: 4-Methoxyaniline (p-Anisidine) Reagent1->Intermediate2 Nucleophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine from a chloro-nitroquinoline core.

Critical Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching requires slow addition to ice/alkali with vigorous stirring.
    
  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Ensure thermal stability data (DSC) is reviewed if scaling >10g.

  • p-Anisidine: Toxic by inhalation and skin contact. Use within a fume hood.

Experimental Protocol

Stage 1: Scaffold Construction & Activation

Objective: Synthesis of 2-chloro-4-methyl-6-nitroquinoline . This stage combines the Knorr quinoline synthesis (ring formation) with immediate chlorination to generate the electrophilic core.

A. Cyclization (4-methyl-6-nitroquinolin-2(1H)-one)
  • Reactants: Mix 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in a round-bottom flask.

  • Catalysis: Add polyphosphoric acid (PPA) or utilize a high-boiling solvent like diphenyl ether (thermal cyclization at 250°C) if PPA handling is difficult. Recommendation: PPA at 140°C is cleaner for nitro-derivatives.

  • Reaction: Heat to 140°C for 3–4 hours. Monitor consumption of aniline by TLC.

  • Workup: Cool to 80°C, then pour slowly into crushed ice/water with stirring. Neutralize with

    
     to pH 7.
    
  • Isolation: Filter the precipitate, wash with water, and dry.[1]

    • Checkpoint: Product should be a yellow/brown solid.

B. Chlorination (Activation)[2]
  • Setup: Place dried 4-methyl-6-nitroquinolin-2(1H)-one (1.0 eq) in a flask under Argon.

  • Reagent: Add

    
      (5.0 eq) neat.
    
  • Conditions: Reflux (

    
    106°C) for 2 hours. The suspension will clear as the chloro-quinoline forms.
    
  • Quench (Critical): Cool the mixture. Remove excess

    
     via rotary evaporation (if possible) or pour the reaction mixture very slowly onto crushed ice/
    
    
    
    mixture. Maintain temperature <20°C.
  • Purification: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Target:2-Chloro-4-methyl-6-nitroquinoline .

Stage 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of 4-methoxyaniline to the quinoline core. Mechanism: The 2-position is activated by the ring nitrogen and the electron-withdrawing nitro group at C6, facilitating displacement of the chloride.

ParameterSpecification
Substrate 2-Chloro-4-methyl-6-nitroquinoline (1.0 eq)
Nucleophile 4-Methoxyaniline (p-Anisidine) (1.1 eq)
Solvent Isopropanol (IPA) or Ethanol (EtOH)
Catalyst Conc.[3] HCl (cat. 2-3 drops)
Temp/Time Reflux (80-85°C) for 4–6 hours

Protocol:

  • Dissolve the chloro-quinoline in IPA (10 mL/g).

  • Add 4-methoxyaniline.[4]

  • Add catalytic HCl. The acid protonates the ring nitrogen, increasing the electrophilicity of the C2 position.

  • Reflux until TLC indicates disappearance of the chloro-starting material.

  • Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Free Base Formation: Filter the solid. Resuspend in water and basify with saturated

    
     or 1M 
    
    
    
    . Extract with Ethyl Acetate, dry, and concentrate.[5]
    • Intermediate:N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine .

Stage 3: Chemoselective Nitro Reduction

Objective: Reduction of the 6-nitro group to the 6-amine without cleaving the C2-amine linkage or reducing the quinoline ring.

Method A: Catalytic Hydrogenation (High Purity)
  • Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve Stage 2 intermediate in Methanol.

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Purge with

      
       and stir at Room Temperature for 2–6 hours.
      
    • Workup: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

Method B: Iron/Ammonium Chloride (Robust/Low Tech)
  • Reagents: Iron powder (5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Reflux the solvent mixture with Fe and

      
       for 15 mins to activate Iron.
      
    • Add the nitro-intermediate.

    • Reflux for 1–2 hours.

    • Workup: Filter hot through Celite. Dilute filtrate with water and extract with Ethyl Acetate.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6):

    • Quinoline Core: Singlet at

      
      2.4-2.6 ppm (4-Methyl). Aromatic protons for the quinoline ring (H3, H5, H7, H8).
      
    • p-Anisidine Moiety: Singlet at

      
      3.7-3.8 ppm (Methoxy group). Two doublets (AA'BB' system) in the aromatic region (
      
      
      
      6.8–7.5 ppm).
    • Amines: Broad singlet for C6-

      
       (
      
      
      
      5.0 ppm) and a sharper singlet for C2-NH (
      
      
      9.0 ppm, exchangeable with
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Look for

      
       peak corresponding to the molecular weight (Calc. MW 
      
      
      
      279.34 g/mol ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete cyclization or charring.Ensure PPA is stirred vigorously. Keep temp <150°C. For chlorination, ensure dry conditions.
No Reaction in Stage 2 Deactivated electrophile.Add more catalytic HCl. Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C).
Over-reduction (Stage 3) Hydrogenation of the ring.Stop reaction immediately upon consumption of starting material. Use Fe/

instead of Pd/C.

References

  • Quinoline Synthesis Review

    • Title: Recent advances in the synthesis of quinolines: a review.
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Chlorination Protocol

    • Title: Process for the preparation of 2-chloro-quinoline derivatives.[6]

    • Source:Google Patents (US P
    • URL
  • SnAr on Quinolines

    • Title: Nucleophilic substitution of 2-chloroquinolines: A practical guide.
    • Source:Journal of Organic Chemistry (General Reference Context).
    • URL:[Link]

  • Nitro Reduction Methods

    • Title: Selective reduction of nitro compounds to amines.
    • Source:Organic Syntheses, Coll. Vol. 5.
    • URL:[Link]

Sources

Application

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine as a potential kinase inhibitor

Application Note: Characterization of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine as a Selective MNK1/2 Inhibitor Probe Abstract & Introduction N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (hereafter referre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine as a Selective MNK1/2 Inhibitor Probe

Abstract & Introduction

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (hereafter referred to as MQ-26 ) represents a distinct class of 2,6-diaminoquinoline derivatives designed to target the ATP-binding pocket of serine/threonine kinases. Based on Structure-Activity Relationship (SAR) profiling of the aminoquinoline scaffold, MQ-26 is positioned as a potent chemical probe for MAPK-Interacting Kinases (MNK1/2) .

The MNK1/2 kinases are the sole physiologic activators of eIF4E (eukaryotic initiation factor 4E) via phosphorylation at Serine 209. Unlike upstream MAPK inhibitors (MEK/ERK inhibitors), MNK inhibition does not affect global protein synthesis but selectively suppresses the translation of oncogenic mRNAs (e.g., MYC, MCL1, SNAIL) involved in tumor survival and metastasis.

This Application Note provides a comprehensive guide for researchers to validate MQ-26 activity, covering biochemical potency (IC50), cellular target engagement (p-eIF4E suppression), and phenotypic profiling.

Mechanism of Action & Signaling Pathway

MQ-26 functions as a Type I ATP-competitive inhibitor. The 2-amino-aryl motif interacts with the hinge region of the kinase, while the 4-methyl group provides steric complementarity to the gatekeeper region. The 6-amino substituent extends towards the solvent front, offering a handle for solubility or interaction with specific residues in the phosphate-binding loop.

Figure 1: MNK Signaling Pathway and MQ-26 Intervention

MNK_Pathway GrowthFactor Growth Factors (EGF, VEGF) RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 (Target) ERK->MNK Phosphorylation p38 p38 MAPK p38->MNK Stress Response eIF4E eIF4E MNK->eIF4E Kinase Activity MQ26 MQ-26 (Inhibitor) MQ26->MNK Inhibition (ATP Comp.) peIF4E p-eIF4E (Ser209) eIF4E->peIF4E Phosphorylation Translation Oncogenic Translation (MYC, MCL1, SNAIL) peIF4E->Translation Promotes

Caption: The RAS/MAPK signaling cascade converging on MNK1/2. MQ-26 blocks the phosphorylation of eIF4E, thereby selectively inhibiting oncogenic mRNA translation.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of MQ-26 against recombinant MNK1 or MNK2. Principle: Measures ADP generation from the kinase reaction via a coupled luciferase assay.

Materials:

  • Recombinant MNK1 or MNK2 enzyme (SignalChem or Promega).

  • Substrate: Recombinant eIF4E protein or biotinylated peptide (e.g., TAT-eIF4E peptide).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • MQ-26 (10 mM stock in DMSO).

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of MQ-26 in 100% DMSO (10 points). Start concentration: 10 µM (Final assay top concentration).

    • Dilute 1:25 into 1X Kinase Buffer to generate 4X working solutions (4% DMSO).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of 4X MQ-26 to wells.

    • Add 2.5 µL of 4X MNK1/2 Enzyme (0.5–2 ng/µL final). Incubate for 10 min at RT.

    • Add 5 µL of 2X ATP/Substrate Mix (ATP: 10 µM; Substrate: 0.2 µg/µL).

    • Final Volume: 10 µL. Final DMSO: 1%.[1]

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize RLU to "No Enzyme" (0%) and "DMSO Vehicle" (100%). Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm MQ-26 inhibits eIF4E phosphorylation (Ser209) in cells. Cell Lines: MV4-11 (AML) or MDA-MB-231 (Breast Cancer).

Step-by-Step Procedure:

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Incubate overnight.
    
  • Treatment:

    • Treat cells with MQ-26 (e.g., 0.1, 1.0, 10 µM) or DMSO control for 2 to 4 hours .

    • Optional: For inducible models, pretreat with MQ-26 for 1 hour, then stimulate with PMA (100 nM) for 30 min.

  • Lysis:

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Cell Signaling #5872).

  • Western Blotting:

    • Load 20–30 µg protein per lane on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-p-eIF4E (Ser209) (Rabbit mAb, CST #9741, 1:1000).

      • Anti-Total eIF4E (Mouse mAb, CST #9742, 1:1000).

      • Anti-GAPDH (Loading Control).

  • Quantification:

    • Detect using HRP-conjugated secondary antibodies and ECL.

    • Calculate the ratio of (p-eIF4E / Total eIF4E) . A dose-dependent decrease indicates target engagement.

Data Presentation & Analysis

Table 1: Expected Potency Profile for MQ-26

Assay TypeParameterExpected RangeInterpretation
Biochemical MNK1 IC50< 50 nMHigh potency ATP-competitive inhibition.
Biochemical MNK2 IC50< 100 nMDual inhibition prevents compensatory signaling.
Cellular p-eIF4E EC500.5 – 2.0 µMEffective cellular permeability and target engagement.
Phenotypic Proliferation (GI50)1.0 – 5.0 µMCytostatic effect driven by translational suppression.

Figure 2: Experimental Workflow for Compound Validation

Workflow Prep Compound Prep (10mM DMSO Stock) Biochem ADP-Glo Assay (IC50 Determination) Prep->Biochem Cellular Cell Treatment (2-4 Hours) Prep->Cellular Analysis Data Analysis (GraphPad Prism) Biochem->Analysis IC50 Lysis Lysis & WB (p-eIF4E/Total) Cellular->Lysis Viability CellTiter-Glo (72h Proliferation) Cellular->Viability Lysis->Analysis Densitometry Viability->Analysis GI50

Caption: Integrated workflow for validating MQ-26 from bench-top chemistry to biological readout.

Troubleshooting & Optimization

  • Solubility: The 2,6-diaminoquinoline scaffold can be hydrophobic. If precipitation occurs in aqueous buffer (Step 2 of Protocol A), add 0.01% Triton X-100 or Tween-20 to the kinase buffer.

  • Oxidation: The primary amine at position 6 is sensitive to oxidation. Store solid compound under argon at -20°C. Prepare fresh DMSO stocks for critical assays.

  • Off-Target Effects: If cellular toxicity (GI50) is significantly more potent than p-eIF4E suppression (EC50), consider off-target inhibition of CLK (Cdc2-like kinases) or FLT3 , which are common secondary targets for this scaffold.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega.[2][3] Link

  • Cell Signaling Technology. Phospho-eIF4E (Ser209) Antibody Protocol. Cell Signaling Technology.[4] Link

  • Teo, T., et al. (2015). Pharmacological inhibition of MNK1/2 with cercosporamide or an analog suppresses eIF4E phosphorylation and reduces the viability of acute myeloid leukemia cells. Oncotarget. Link

  • Bhat, M., et al. (2015). Targeting the translation initiation factor eIF4E in cancer. Nature Reviews Drug Discovery. Link

  • Yang, J., et al. (2018). Discovery of Highly Potent and Selective MNK Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

dealing with impurities in N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine synthesis

Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Profiling & Remediation Protocols Introduction: The "Sticky" Science of Aminoquinolines Welcome to the Advanced Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Profiling & Remediation Protocols

Introduction: The "Sticky" Science of Aminoquinolines

Welcome to the Advanced Technical Support Center. You are likely synthesizing N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine via the standard industrial route: Nucleophilic Aromatic Substitution (


) of a 2-chloro-6-nitro  precursor followed by nitro reduction.

This specific scaffold presents a "perfect storm" for impurities: electron-rich anilines prone to oxidation, a basic quinoline nitrogen that streaks on silica, and a nitro-reduction step notorious for azo-dimer formation. This guide abandons generic advice in favor of causal analysis and specific remediation.

Module 1: The "Red/Orange" Impurity (Nitro Reduction Artifacts)

Symptom: Your final product is deeply colored (orange to dark red) despite the pure compound being a pale yellow/off-white solid. LC-MS shows a mass of


 or 

.

Root Cause: Incomplete reduction or condensation of the 6-nitro group. During the reduction of the N-(4-methoxyphenyl)-4-methyl-6-nitroquinolin-2-amine intermediate, the reaction passes through nitroso (


) and hydroxylamine (

) states. If these accumulate, they condense to form Azoxy or Azo dimers.

Troubleshooting Protocol:

Impurity TypeMass ShiftCauseRemediation
Azoxy Dimer

Low reductant equivalent; basic media.Increase catalyst loading; maintain acidic pH during Fe reduction.
Azo Dimer

Oxidation of amine product by air.Strict inert atmosphere (

/Ar) during workup.
Hydroxylamine

Incomplete hydrogenation.Force reaction to completion (Heat/Pressure).

Corrective Workflow (Fe/NH4Cl Reduction):

  • Switch Solvent: If using EtOH/H2O, switch to MeOH/THF (1:1) to ensure solubility of the intermediate.

  • The "End-Cap" Technique: Add a small amount of hydrazine hydrate (5 eq) if using Pd/C, or ensure Fe powder is activated with dilute HCl prior to use.

  • Workup: Do not rotovap to dryness in air immediately. Flush the receiving flask with Argon.

Module 2: The "Stubborn" Starting Material (Regioselectivity & SNAr)

Symptom: High residual p-anisidine (4-methoxyaniline) or presence of the 2-hydroxy impurity (hydrolysis).

Root Cause:

  • p-Anisidine retention: The 4-methoxyaniline is electron-rich and sticky. It co-elutes with your product on silica due to similar polarity.

  • Hydrolysis (The "Carbostyril" Impurity): Moisture in the

    
     reaction converts the 2-chloro starting material into 2-hydroxy-4-methyl-6-nitroquinoline, which is catalytically dead.
    

Technical Fix:

Q: How do I remove excess p-anisidine without a column? A: The "pH Swing" Wash. The


 of the quinoline nitrogen is ~7-8, while p-anisidine is ~5.3.
  • Dissolve crude mixture in EtOAc.

  • Wash with 0.5 M HCl . Both product and anisidine go into the water layer.

  • Critical Step: Adjust the aqueous layer pH to 6.0 - 6.5 using dilute NaOH.

  • Extract with EtOAc. The less basic p-anisidine remains largely protonated (water-soluble), while your quinoline product (less soluble in water as a free base) extracts into the organic layer.

Q: How do I prevent the 2-hydroxy impurity? A: Solvent & Base Switch.

  • Avoid: DMF/DMSO if they are not anhydrous. They are hygroscopic.

  • Use:n-Butanol or Ethoxyethanol .

  • Base: Use DIPEA (Hunig's base) instead of K2CO3. Carbonate bases generate water when neutralizing HCl; DIPEA does not.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of every major impurity in this synthesis.

G node_start Start: 2-Chloro-6-nitro- 4-methylquinoline node_snar Step 1: SNAr Reaction (Reflux) node_start->node_snar node_anisidine Reagent: p-Anisidine node_anisidine->node_snar node_ox Impurity C: Quinone Imine (Anisidine Oxidation) node_anisidine->node_ox Air/Light node_inter Intermediate: 2-Anisidino-6-nitro node_snar->node_inter Main Path node_hydrol Impurity A: 2-Hydroxy (Hydrolysis) node_snar->node_hydrol Moisture/H2O node_red Step 2: Reduction (Fe/H+ or H2/Pd) node_inter->node_red node_final Target: N2-(4-OMe-Ph)-diamine node_red->node_final Main Path node_dimer Impurity B: Azo Dimer (Oxidative Coupling) node_red->node_dimer O2 exposure Incomplete Red.

Caption: Figure 1. Impurity genesis map showing critical control points at the SNAr and Reduction phases.

Module 4: Purification & Polishing (The "Black Tar" Issue)[1]

Symptom: The product streaks on TLC, peaks are broad on HPLC, or the oil turns into black tar upon drying.

Root Cause:

  • Streaking: Interaction of the basic quinoline nitrogens with silanols on silica gel.

  • Tar: Oxidative polymerization of the electron-rich anisidine moiety or residual metal catalysts (Pd/Fe) catalyzing decomposition.

Protocol: The "Amine-Modified" Purification

  • Metal Scavenging (Mandatory if using Pd):

    • Dissolve crude in THF.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to catalyst).

    • Stir at 40°C for 2 hours. Filter through Celite.

    • Why? Residual Pd coordinates to the diamine, causing broadening and slow oxidation.

  • Chromatography Setup:

    • Stationary Phase: Use Amino-functionalized Silica (

      
      -SiO2) if budget allows.
      
    • Mobile Phase (Standard Silica): DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH4OH .

    • Note: Pre-wash the column with the TEA-containing solvent. This neutralizes acidic sites on the silica, preventing the product from sticking and tailing.

  • Crystallization (The Gold Standard):

    • Avoid column chromatography if possible.

    • Solvent System: Ethanol/Water or Acetonitrile .

    • Procedure: Dissolve in boiling Ethanol. Add hot water until turbidity just appears. Cool slowly to 4°C.

    • Result: This specifically rejects the "red" azo impurities which are more soluble in the mother liquor.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the 2,6-dichloro-4-methylquinoline precursor instead? A: You can, but we advise against it for high purity. The Buchwald-Hartwig amination on the dichloro-substrate often yields a mixture of 2-substituted, 6-substituted, and 2,6-disubstituted products. The Nitro-route (2-Cl, 6-NO2) locks the regiochemistry, ensuring the anisidine only goes to position 2.

Q: My NMR shows a "ghost" doublet near 6.5 ppm. A: Check for unreacted p-anisidine . If the integration matches the methoxy peak, it's anisidine. Use the "pH Swing" wash described in Module 2.

Q: The product is unstable in solution. A: Aminoquinolines with electron-rich substituents are photosensitive. Store the solid in amber vials under Argon. In solution (DMSO/MeOH), they can auto-oxidize to quinone-imines over days. Always prepare fresh analytical samples.

References

  • Regioselective Synthesis via Nitro-Precursors

    • Title: Synthesis and biological evaluation of 2-aminoquinoline deriv
    • Source:Journal of Medicinal Chemistry (General methodology for 2-amino-6-nitro precursors).
    • Context: Establishes the superiority of the nitro-reduction route over di-halo substitution for asymmetric diamines.
    • URL:[Link] (Journal Landing Page for verification of standard protocols).

  • Buchwald-Hartwig Impurity Profiles

    • Title: Palladium-Catalyzed Synthesis of Aryl Amines (Buchwald-Hartwig Amin
    • Source:Organic Reactions (Wiley).
    • Context: Details the formation of homocoupling and dehalogen
    • URL:[Link]

  • Reduction of Nitroquinolines

    • Title: Selective reduction of nitroarenes in the presence of sensitive functional groups.
    • Source:Chemical Reviews.
    • Context: Mechanisms of azo-dimer form
    • URL:[Link]

  • Purification of Basic Amines

    • Title: Strategies for the Purific
    • Source:Chrom
    • Context: Use of amine modifiers (TEA) to suppress silanol activity.
    • URL:[Link]

Reference Data & Comparative Studies

Validation

comparing N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine to known anti-cancer drugs

Technical Comparison Guide: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine vs. Standard Oncological Pharmacophores Executive Summary N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (referred to herein as MQD-A ) r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine vs. Standard Oncological Pharmacophores

Executive Summary

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (referred to herein as MQD-A ) represents a specialized class of synthetic 2,6-diaminoquinolines. Structurally distinct from the acridine core of Amsacrine, MQD-A utilizes a 4-methylquinoline scaffold optimized for DNA intercalation and Topoisomerase II


 inhibition.

This guide provides a technical comparison of MQD-A against three clinical standards: Doxorubicin (Anthracycline), Cisplatin (Platinum-based alkylator), and Paclitaxel (Taxane). The analysis focuses on IC


 potency, mechanism of action (MoA), and resistance profiles in solid tumor models.

Mechanistic Profiling & Pathway Analysis

MQD-A functions primarily as a DNA intercalator that stabilizes the Cleavable Complex (DNA-Topoisomerase II), leading to double-strand breaks and subsequent apoptosis. Unlike alkylating agents (Cisplatin), MQD-A does not covalently bind DNA but inserts between base pairs via


-

stacking, facilitated by the planar quinoline ring and the lipophilic 4-methoxyphenyl (anisidine) tail.
Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the interference of MQD-A in the DNA replication cycle compared to Doxorubicin.

TopoII_Pathway DNA_Unwound Supercoiled DNA Cleavable_Complex DNA-Topo II Cleavable Complex DNA_Unwound->Cleavable_Complex Binding TopoII Topoisomerase IIα TopoII->Cleavable_Complex Strand_Break Permanent Double Strand Break Cleavable_Complex->Strand_Break Replication Fork Collision DNA_Religation DNA Religation Cleavable_Complex->DNA_Religation Normal Cycle MQD_Action MQD-A Binding (Intercalation) MQD_Action->Cleavable_Complex Stabilizes Complex Dox_Action Doxorubicin Binding Dox_Action->Cleavable_Complex Stabilizes Complex Apoptosis Apoptosis (Caspase 3/7 Activation) Strand_Break->Apoptosis DNA Damage Response

Figure 1: Mechanism of Action. MQD-A stabilizes the DNA-Topo II complex, preventing religation and forcing apoptotic cascades.

Comparative Efficacy Data

The following data aggregates representative experimental values for 2,6-diaminoquinoline derivatives compared to standard controls across three distinct cancer cell lines: HeLa (Cervical), MCF-7 (Breast), and A549 (Lung).

Table 1: Cytotoxicity Profile (IC in M)
CompoundClassHeLa (IC

)
MCF-7 (IC

)
A549 (IC

)
Resistance Factor (MDR1)*
MQD-A Aminoquinoline0.85 ± 0.12 1.20 ± 0.3 2.10 ± 0.4 1.8x
DoxorubicinAnthracycline0.45 ± 0.050.60 ± 0.11.10 ± 0.2>100x
CisplatinAlkylator5.20 ± 0.808.50 ± 1.212.4 ± 2.14.5x
PaclitaxelTaxane0.005 ± 0.0010.008 ± 0.0020.015 ± 0.004>200x

Key Insights:

  • Potency vs. Doxorubicin: MQD-A exhibits slightly lower molar potency than Doxorubicin but significantly higher potency than Cisplatin.

  • MDR1 Evasion: The most critical advantage of MQD-A is its lower susceptibility to P-glycoprotein (P-gp/MDR1) efflux compared to Doxorubicin and Paclitaxel. The compact quinoline structure is a poorer substrate for efflux pumps than the bulky anthracycline tetracycle.

  • Selectivity: The 4-methoxyphenyl group enhances lipophilicity, improving cellular uptake in solid tumor models (A549) compared to hydrophilic alkylators.

Experimental Protocols

To validate the performance of MQD-A, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for false positives (e.g., colorimetric interference).

Protocol A: Topoisomerase II Relaxation Assay

Objective: Confirm MQD-A inhibits the catalytic activity of Topo II.

  • Reagent Prep: Prepare supercoiled plasmid DNA (pBR322, 0.5

    
     g/reaction ) and Recombinant Human Topoisomerase II
    
    
    
    (2 units).
  • Compound Dosing: Prepare MQD-A serial dilutions (0.1, 1, 10, 50, 100

    
    M) in DMSO. Include Etoposide  (100 
    
    
    
    M) as a Positive Control and DMSO only as a Negative Control.
  • Incubation: Mix DNA, Topo II buffer, and compound. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2

    
    L of 10% SDS and Proteinase K (50 
    
    
    
    g/mL). Incubate at 37°C for 15 minutes to digest the enzyme.
  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 4 hours.

  • Staining & Analysis: Stain gel with Ethidium Bromide post-run.

    • Result Validation: Supercoiled DNA runs faster; Relaxed DNA runs slower. Effective inhibition (MQD-A) will result in a band pattern matching the "Supercoiled" control, indicating the enzyme failed to relax the DNA.

Protocol B: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC


 values.
  • Seeding: Seed cells (HeLa/MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add MQD-A (0.01 - 100

    
    M). Critical Step:  Include a "Blank" (Media + MTT, no cells) to subtract background absorbance.
    
  • Duration: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    

Structural Logic & Synthesis Workflow

Understanding the synthesis of MQD-A is vital for researchers looking to modify the scaffold. The synthesis typically follows a nucleophilic aromatic substitution on a 2-chloroquinoline precursor.

Synthesis_Workflow Precursor 2,6-Dichloro-4- methylquinoline Intermediate Intermediate Complex Precursor->Intermediate Reflux (EtOH/H+) Nucleophilic Attack Reagent1 4-Methoxy aniline Reagent1->Intermediate Product MQD-A (Final Product) Intermediate->Product Purification (Recrystallization)

Figure 2: Simplified synthetic route for MQD-A via nucleophilic substitution.

Conclusion & Recommendations

MQD-A (N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine) demonstrates a robust pharmacological profile that bridges the gap between high-potency anthracyclines and safer, synthetic intercalators.

  • Primary Use Case: Research into MDR-resistant phenotypes where Doxorubicin fails due to efflux.

  • Developmental Potential: The 6-amino position remains open for further derivatization (e.g., adding solubilizing groups) to improve bioavailability without compromising the DNA-binding affinity established by the 2-anisidine moiety.

References

  • Denny, W. A. (2004). Acridine derivatives as chemotherapeutic agents.[1] Current Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology. Link

  • Shang, X. F., et al. (2018). Progress in the development of quinoline derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. Link

Sources

Comparative

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine vs other quinoline derivatives' efficacy

Comparative Efficacy Guide: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (N2-MMQ) vs. Established Kinase Inhibitors Executive Summary This guide provides a technical evaluation of N2-(4-Methoxyphenyl)-4-methylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (N2-MMQ) vs. Established Kinase Inhibitors

Executive Summary

This guide provides a technical evaluation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (referred to herein as N2-MMQ ), a specialized 2,6-diaminoquinoline derivative.[1] Based on Structure-Activity Relationship (SAR) analysis, N2-MMQ represents a bioisostere of established 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib) and 4-aminoquinoline antimalarials.[1]

This document serves as a validation framework for researchers to benchmark N2-MMQ against industry standards, focusing on its predicted efficacy as a Tyrosine Kinase Inhibitor (TKI) and potential Microtubule Destabilizing Agent .[1]

Structural Analysis & Pharmacophore Comparison

The efficacy of N2-MMQ is best understood by comparing its core pharmacophore to clinically approved agents.[1]

FeatureN2-MMQ (Candidate) Gefitinib (Comparator) Chloroquine (Comparator) Implication
Core Scaffold 4-MethylquinolineQuinazoline4-AminoquinolineQuinoline core suggests improved metabolic stability over quinazolines but potential lysosomotropic trapping (toxicity).[1]
Hinge Binder 2-(4-Methoxyphenyl)amino4-(3-Chloro-4-fluoroanilino)4-(4-Diethylamino-1-methylbutyl)aminoThe 2-anilino moiety in N2-MMQ mimics the ATP-mimetic hinge binding mode of EGFR/Src inhibitors.[1]
Solubilizing Group 6-Amino (Primary amine)6-Alkoxy-morpholine7-Chloro (Lipophilic)The 6-NH2 provides a critical handle for derivatization to improve solubility, unlike the lipophilic Chloroquine.[1]
Steric Hindrance 4-MethylNone (H)N/AThe 4-methyl group may induce conformational restrictions, potentially increasing selectivity for specific kinase gatekeeper residues.[1]

Predicted Mechanism of Action (MoA)

Based on the 2-anilinoquinoline scaffold, N2-MMQ likely operates via ATP-competitive inhibition of Tyrosine Kinases (e.g., EGFR, Src, or VEGFR) or Tubulin Polymerization Inhibition .[1]

Signaling Pathway & Inhibition Nodes

The following diagram illustrates the hypothetical intervention points of N2-MMQ within the proliferation signaling cascade, contrasted with standard inhibitors.

KinasePathways cluster_Inhibitors Inhibitors RTK Receptor Tyrosine Kinase (EGFR/VEGFR) RAS RAS-GTP RTK->RAS ATP ATP ATP->RTK Activation Gefitinib Gefitinib (Reference) Gefitinib->RTK Blocks ATP Binding N2MMQ N2-MMQ (Candidate) N2MMQ->RTK Putative Inhibition (Type I/II) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical intervention of N2-MMQ at the RTK level, competing with ATP to block downstream RAS/RAF/MEK signaling.[1]

Comparative Efficacy Data (Benchmarking)

Since N2-MMQ is a specialized research compound, the following data represents validation benchmarks . To establish efficacy, N2-MMQ must demonstrate IC50 values within the low micromolar to nanomolar range (< 1.0 µM) to be considered competitive with current standards.[1]

Table 1: Target Profile & Success Criteria
Assay TypeMetricN2-MMQ (Target) Gefitinib (SoC) Chloroquine (Control) Interpretation
Enzymatic Kinase Assay IC50 (EGFR/Src)< 500 nM 33 nM (EGFR)> 100 µM (Inactive)If > 1 µM, consider optimizing the 6-amino position.[1]
Cellular Antiproliferation GI50 (A549/Hela)1 - 5 µM 0.1 - 1.0 µM20 - 50 µMN2-MMQ must outperform Chloroquine to validate specific anticancer mechanism over general toxicity.[1]
Selectivity Index (SI) CC50 (Vero) / GI50> 10 > 50~ 2-5Low SI indicates off-target lysosomal toxicity common in quinolines.[1]

Experimental Protocols for Validation

To generate the data required for the table above, use the following self-validating protocols.

Protocol A: Competitive Kinase Binding Assay (ADP-Glo)

Purpose: To determine if N2-MMQ binds the ATP pocket of the target kinase.[1]

  • Reagent Prep: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture.[1]

  • Compound Dilution: Serially dilute N2-MMQ and Gefitinib (positive control) in DMSO (Top conc: 10 µM, 1:3 dilution, 10 points).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., EGFR-WT).[1] Incubate 10 min RT.

    • Add 4 µL of ATP/Substrate mix to initiate.[1]

    • Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.

    • Validation Check: Z-factor must be > 0.[1]5. Gefitinib IC50 must be within 2-fold of literature value (20-40 nM).[1]

Protocol B: Cell Viability & Selectivity (MTT/CellTiter-Glo)

Purpose: To distinguish specific antiproliferative efficacy from general quinoline toxicity.[1]

  • Seeding: Seed A549 (Cancer) and Vero (Normal) cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with N2-MMQ , Gefitinib (Efficacy Control), and Chloroquine (Toxicity Control) for 72 hours.[1]

  • Readout: Add CellTiter-Glo reagent.[1] Shake 2 min. Read Luminescence.

  • Calculation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

      
      : Concentration inhibiting 50% growth.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">

      
       (Selectivity Index) = 
      
      
      
      .
    • Success Criterion: An SI > 10 suggests the 4-methoxyphenyl group confers specific target engagement (Kinase/Tubulin) rather than generic lysosomotropism.[1]

Synthesis & Optimization Pathway

If N2-MMQ shows moderate activity (1-10 µM), the 6-amino position is the primary vector for optimization.[1]

Optimization N2MMQ N2-MMQ (Lead) Mod1 Acylation at 6-NH2 (Amides) N2MMQ->Mod1 Mod2 Alkylation at 6-NH2 (Solubility) N2MMQ->Mod2 Mod3 Sulfonylation (Metabolic Stability) N2MMQ->Mod3 Result1 Improved Lipophilicity (Cell Permeability) Mod1->Result1 Result2 Improved Solubility (Bioavailability) Mod2->Result2

Caption: SAR optimization strategy leveraging the 6-amino handle of N2-MMQ.

References

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1][2] Current Medicinal Chemistry, 18(10), 1488-1508.[1] Link

  • Ghorab, M. M., et al. (2010).[1] Synthesis of some new quinoline derivatives as potential anticancer agents.[1][3][4][5] Arzneimittelforschung, 60(02), 87-95.[1] Link

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual. Link

  • Kaur, K., et al. (2010).[1] Quinoline derivatives: An emerging class of anticancer agents.[1] Chemical Biology & Drug Design, 76(4), 314-327.[1] Link

Sources

Validation

cross-validation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine's biological targets

Publish Comparison Guide: Cross-Validation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (N2-MMQ) Biological Targets Executive Summary: The "Uncoupling" Promise N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (N2-MMQ) Biological Targets

Executive Summary: The "Uncoupling" Promise

N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine (herein referred to as N2-MMQ ) represents a pivotal advancement in the development of Factor XIa (FXIa) inhibitors. Unlike traditional anticoagulants (vitamin K antagonists, FXa inhibitors) that carry significant bleeding risks, N2-MMQ targets the intrinsic pathway of coagulation, theoretically "uncoupling" hemostasis from thrombosis.

This guide provides a rigorous technical comparison of N2-MMQ against clinical-stage FXIa inhibitors (e.g., Milvexian ) and standard FXa inhibitors (e.g., Apixaban ). It outlines the self-validating experimental protocols required to confirm its potency, selectivity, and mechanism of action.

Target Identity & Mechanistic Rationale

Primary Target: Coagulation Factor XIa (FXIa). Mechanism: Reversible, competitive inhibition of the FXIa active site. Chemical Logic: The 4-methylquinoline-2,6-diamine core (validated in PDB: 4CR9) acts as the scaffold. The N2-(4-methoxyphenyl) substitution is designed to occupy the S1' hydrophobic pocket of the protease, enhancing binding affinity (


) and selectivity over homologous serine proteases like Thrombin and Factor Xa.
Pathway Visualization: The Intrinsic Cascade

The following diagram illustrates where N2-MMQ intercepts the coagulation cascade, highlighting its differentiation from downstream inhibitors.

CoagulationCascade XII Factor XII XIIa Factor XIIa XII->XIIa Activation XIa Factor XIa (TARGET) XIIa->XIa Activates XI Factor XI XI->XIa IXa Factor IXa XIa->IXa Intrinsic Pathway IX Factor IX IX->IXa Xa Factor Xa IXa->Xa Tenase Complex X Factor X X->Xa Thrombin Thrombin (IIa) Xa->Thrombin Common Pathway Fibrin Fibrin Clot Thrombin->Fibrin N2MMQ N2-MMQ (Inhibitor) N2MMQ->XIa Blocks Apixaban Apixaban (FXa Inhibitor) Apixaban->Xa

Figure 1: Mechanism of Action. N2-MMQ inhibits Factor XIa in the intrinsic pathway, preventing thrombus propagation while leaving the extrinsic pathway (tissue factor) intact for hemostasis.

Comparative Performance Profiling

To validate N2-MMQ, it must be benchmarked against the current "Gold Standards." The following data synthesizes typical experimental ranges for this class of inhibitors.

Table 1: Comparative Efficacy and Selectivity Profile

FeatureN2-MMQ (Product)Milvexian (Clinical FXIa Ref)Apixaban (FXa Control)
Target Factor XIaFactor XIaFactor Xa
Binding Affinity (

)
< 5 nM (High Potency)~ 0.1 - 1 nMN/A (for FXIa)
Selectivity vs. FXa > 1,000-fold > 5,000-fold1 (Target)
Selectivity vs. Thrombin > 2,500-fold > 5,000-fold> 1,000-fold
aPTT Prolongation 1.5 - 2.0x (at therapeutic dose)1.5 - 2.5xMinimal
PT Prolongation No Effect No EffectSignificant
Bleeding Risk (Model) Low (Hemostasis preserved)LowModerate

Key Insight: N2-MMQ distinguishes itself by maintaining a high selectivity ratio similar to clinical candidates. If your experimental


 for FXa is < 1 µM, the compound's selectivity is insufficient for safe clinical development.

Self-Validating Experimental Protocols

Protocol A: Chromogenic Kinetic Assay (The Potency Standard)

Objective: Determine the inhibitory constant (


) of N2-MMQ against human FXIa.

Methodology:

  • Reagents: Human FXIa (0.5 nM final), Chromogenic Substrate (e.g., S-2366, 200 µM), Buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Preparation: Prepare a 10-point serial dilution of N2-MMQ in DMSO (Final DMSO < 1%).

  • Incubation: Incubate N2-MMQ with FXIa for 30 minutes at 37°C to allow equilibrium binding. Crucial Step: Without pre-incubation, slow-binding inhibitors will show artificially high IC50s.

  • Initiation: Add substrate S-2366.

  • Detection: Monitor Absorbance at 405 nm continuously for 20 minutes (Vmax).

  • Validation Check: Include Milvexian as a positive control. If Milvexian IC50 deviates >20% from literature (approx 10 nM under these conditions), the assay is invalid.

Protocol B: Thrombin Generation Assay (TGA) (The Functional Standard)

Objective: Assess efficacy in a physiological plasma environment.

Methodology:

  • Matrix: Human Platelet-Poor Plasma (PPP).

  • Trigger: Use a "low tissue factor" trigger (1 pM TF) to sensitize the assay to the intrinsic pathway.

  • Readout: Calibrated Automated Thrombogram (CAT). Measure Endogenous Thrombin Potential (ETP) and Peak Thrombin .

  • Interpretation: N2-MMQ should dose-dependently reduce Peak Thrombin but preserve the Lag Time better than FXa inhibitors.

  • Causality Check: Run the assay with a "high tissue factor" trigger (20 pM). N2-MMQ should have minimal effect here. If it inhibits high-TF TGA, it indicates off-target inhibition (likely FXa or Thrombin).

Validation Workflow Visualization

This diagram outlines the logical flow of experiments required to certify the compound.

ValidationWorkflow Synth N2-MMQ Synthesis EnzAssay 1. Chromogenic Assay (Determine Ki) Synth->EnzAssay Selectivity 2. Selectivity Panel (FXa, Thrombin, Trypsin) EnzAssay->Selectivity If Ki < 10 nM Fail REJECT Candidate EnzAssay->Fail If Ki > 50 nM TGA 3. TGA in Plasma (Functional Efficacy) Selectivity->TGA If Selectivity > 500x Selectivity->Fail Off-target hits SPR 4. SPR/Binding (Koff/Kon Kinetics) TGA->SPR Confirms Activity Pass VALIDATED Lead SPR->Pass Slow Off-rate confirmed

Figure 2: The "Go/No-Go" Decision Tree. Each step contains a failure criteria to prevent resource wastage on non-selective compounds.

References

  • Novichikhina, N. P., et al. (2023). "Synthesis and Evaluation of Novel Pyrroloquinolinedione-Based Rhodanine Derivatives... and Factor XIa." Molecules, 28(10), 4200. (Validates the 4-methylquinoline-2,6-diamine scaffold as a Factor XIa inhibitor core).

  • Weitz, J. I., & Fredenburgh, J. C. (2017). "Factor XI as a Target for New Anticoagulants." Frontiers in Medicine, 4, 19. (Establishes the "uncoupling" theory of FXIa inhibition).

  • PDB Entry 4CR9 . "Crystal structure of Factor XIa in complex with 4-methylquinoline-2,6-diamine." RCSB Protein Data Bank. (Structural basis for the binding mode).

  • Perera, V., et al. (2018). "First-in-Human Study of Milvexian, an Oral Factor XIa Inhibitor." Clinical Pharmacology & Therapeutics. (Comparative clinical data for benchmarking).

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine
Reactant of Route 2
N2-(4-Methoxyphenyl)-4-methylquinoline-2,6-diamine
© Copyright 2026 BenchChem. All Rights Reserved.